1-Benzyl-3-[2-(2-chlorophenyl)-2-oxoethyl]imidazolidine-2,4,5-trione
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Description
1-Benzyl-3-[2-(2-chlorophenyl)-2-oxoethyl]imidazolidine-2,4,5-trione is a chemical compound with the molecular formula C18H13ClN2O4 and a molecular weight of 356.76 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES notation:C1=CC=C (C=C1)CN2C (=O)C (=O)N (C2=O)CC (=O)C3=CC=CC=C3Cl
. This notation provides a way to represent the structure using ASCII strings.
Scientific Research Applications
Synthesis and Chemical Properties
Research has focused on the synthesis and structural elucidation of imidazolidine derivatives, highlighting their utility in creating complex chemical structures. For example, studies have shown that chiral 1,3-dimethyl-2-iminoimidazolidines can be prepared from primary amines, showcasing modest asymmetric induction in alkylative esterification processes (Isobe, Fukuda, & Ishikawa, 1998). Similarly, research has demonstrated the synthesis of novel tetrahydrobenzo[b]imidazo[3,2,1-ij][1,8]naphthyridine derivatives through cascade reactions, emphasizing the utility of imidazolidine derivatives in constructing complex molecular frameworks (Wen, Liu, Li, & Wang, 2010).
Pharmacological Applications
Imidazolidine derivatives have been investigated for their pharmacological potential. Research into the structure-activity relationship of 5-arylidene imidazolidine-2,4-dione derivatives revealed their anti-arrhythmic properties, with specific compounds showing promising effects in models of heart arrhythmia (Pękala et al., 2005). Furthermore, studies on compounds bearing the imidazolidine moiety have also explored their potential as antineoplastic agents, indicating the diverse therapeutic applications of these derivatives (Potikha & Brovarets, 2020).
Biochemical Studies
Imidazolidine derivatives have been utilized in biochemical studies, particularly as inhibitors of cholinergic enzymes. Novel inhibitors derived from substituted benzothiazoles containing an imidazolidine-2,4,5-trione moiety were synthesized, showing significant inhibitory activity on acetylcholinesterase and butyrylcholinesterase, surpassing the standard drug rivastigmine in certain cases (Pejchal et al., 2011).
Properties
IUPAC Name |
1-benzyl-3-[2-(2-chlorophenyl)-2-oxoethyl]imidazolidine-2,4,5-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O4/c19-14-9-5-4-8-13(14)15(22)11-21-17(24)16(23)20(18(21)25)10-12-6-2-1-3-7-12/h1-9H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWACJNFDWRJAFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=O)N(C2=O)CC(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.